molecular formula C17H16F2N2O4S B2485240 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide CAS No. 946216-34-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide

Cat. No. B2485240
CAS RN: 946216-34-8
M. Wt: 382.38
InChI Key: IMHKGHPZXWGWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, with various substrates undergoing reactions in the presence of catalysts to form complex molecules. For instance, certain benzamide derivatives have been synthesized through condensation with aromatic aldehydes in the presence of sodium ethanolate, resulting in compounds with potential antimicrobial activities (Patel & Dhameliya, 2010). Similar methodologies could potentially be applied to synthesize the compound , adapting the substrates and reaction conditions accordingly.

Molecular Structure Analysis

The determination of molecular structures is crucial for understanding the properties and reactivity of compounds. Techniques such as NMR, X-ray crystallography, and DFT calculations have been employed to elucidate the structures of complex organic molecules. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was characterized using single-crystal X-ray diffraction and DFT calculations, providing insights into the impact of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamides typically showcase the reactivity of the amide bond and the aromatic system. These reactions can include N-alkylation, acylation, and condensation with various reagents, leading to a wide range of derivatives with diverse chemical properties. For example, annulation reactions catalyzed by transition metals have been developed to form quinazolinone derivatives from N-methoxybenzamides, demonstrating the versatility of benzamides in organic synthesis (Xiong et al., 2018).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are determined by its molecular structure. Techniques like DFT calculations and X-ray crystallography provide valuable data for predicting and understanding these properties. Studies on similar compounds have shown that crystal packing and intermolecular interactions significantly influence the physical properties, including the stability and solubility of the compounds (Huang et al., 2020).

Chemical Properties Analysis

The chemical properties of benzamides, such as reactivity towards nucleophiles, electrophiles, and ability to undergo various organic reactions, are crucial for their applications in synthesis. These properties are often explored through experimental studies and theoretical calculations, aiming to understand the mechanisms and optimize the reactions for better yields and selectivity. Research into similar compounds has provided insights into their reductive chemistry, elucidating pathways that lead to selective toxicity in certain conditions (Palmer et al., 1995).

Scientific Research Applications

Synthesis and Characterization : Compounds with structures incorporating elements such as thiazolidinones and benzamides, similar to the target molecule, are synthesized and characterized to explore their biological activities. For example, Desai et al. (2013) synthesized a series of thiazole derivatives incorporating thiazolidinone and benzamide moieties, showcasing their antimicrobial potential against a variety of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, another study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating enhanced antimicrobial activity attributed to the fluorine atom's presence (Desai, Rajpara, & Joshi, 2013).

Antimicrobial and Antifungal Activities : The antimicrobial efficacy of related compounds is a significant area of research, with various studies indicating their potential in treating bacterial and fungal infections. Patel and Dhameliya (2010) described the synthesis of thiazolidinone derivatives showing promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobials (Patel & Dhameliya, 2010).

Potential Therapeutic Applications : Research into compounds with thiazolidinone and benzamide structures also explores their potential therapeutic applications beyond antimicrobial activity. For instance, Inagaki et al. (2000) investigated gamma-sultam derivatives as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase, showing efficacy in animal arthritic models without ulcerogenic activities, highlighting their potential as antiarthritic agents (Inagaki et al., 2000).

Safety and Hazards

The safety and hazards of this compound are not available . It’s always important to handle chemicals with care and use appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation . By inhibiting CDK2, the compound can halt the progression of the cell cycle, affecting downstream processes such as DNA replication and mitosis. This can lead to cell cycle arrest, apoptosis, or senescence, depending on the cellular context.

Result of Action

The inhibition of CDK2 by this compound can result in the halting of the cell cycle, leading to various cellular outcomes such as cell cycle arrest, apoptosis (programmed cell death), or senescence (permanent cell cycle exit) . The specific outcome can depend on a variety of factors, including the type of cell and the presence of other signaling molecules.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c1-25-15-7-6-11(21-8-3-9-26(21,23)24)10-14(15)20-17(22)16-12(18)4-2-5-13(16)19/h2,4-7,10H,3,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHKGHPZXWGWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.